An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole
An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its reactive chloromethyl group and the electron-withdrawing nature of the nitro group, this benzoxazole derivative is a valuable intermediate for further chemical synthesis.
Core Physical and Chemical Data
The fundamental physicochemical properties of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole are summarized in the table below. It is important to note that while some data points are from experimental measurements, others are predicted values and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 212.59 g/mol | --INVALID-LINK--[1] |
| CAS Number | 221638-74-0 | --INVALID-LINK--[1] |
| Melting Point | 115-117°C (for the 5-nitro isomer) | --INVALID-LINK--[2][3] |
| Boiling Point (Predicted) | 354.8 ± 22.0 °C at 760 mmHg | --INVALID-LINK--[4] |
| Flash Point (Predicted) | 157.1 ± 22.3 °C | --INVALID-LINK--[4] |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like chloroform.[5] |
Experimental Protocols
Representative Synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole
Objective: To synthesize 2-(Chloromethyl)-6-nitro-1,3-benzoxazole via acylation of 2-amino-5-nitrophenol followed by cyclodehydration.
Materials:
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2-amino-5-nitrophenol
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Chloroacetyl chloride
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A suitable solvent (e.g., toluene, cyclohexane, or a mixture)
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A base (e.g., triethylamine, optional for scavenging HCl)
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Dehydrating agent (e.g., polyphosphoric acid, optional for promoting cyclization)
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Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, or column chromatography)
Procedure:
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Acylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-amino-5-nitrophenol in a suitable solvent.
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Slowly add chloroacetyl chloride dropwise to the stirred solution. An exothermic reaction may occur, and cooling might be necessary to maintain a controlled temperature.
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After the addition is complete, heat the reaction mixture to reflux for a period of 1 to 4 hours to ensure the completion of the acylation reaction, forming the intermediate N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide.
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Cyclodehydration: After cooling the reaction mixture, the intermediate can be isolated or the cyclization can be induced in situ. To facilitate the ring closure to the benzoxazole, a dehydrating agent like polyphosphoric acid can be added, and the mixture heated.
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Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.
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Filter the solid, wash it with water until neutral, and then dry it.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.
Caption: Proposed synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:1126637-40-8 | 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole | Chemsrc [chemsrc.com]
- 3. 2-(CHLOROMETHYL)-5-NITRO-1,3-BENZOXAZOLE CAS#: [m.chemicalbook.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Benzoxazole - Wikipedia [en.wikipedia.org]
